[1-(4-Methylbenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
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Overview
Description
1-(4-Methylbenzyl)piperidin-3-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-methylbenzyl group and a pyrrolidinylmethanone moiety
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 4-Methylbenzyl Group: The piperidine ring is then substituted with a 4-methylbenzyl group using a Friedel-Crafts alkylation reaction.
Introduction of Pyrrolidinylmethanone Moiety:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methylbenzyl)piperidin-3-ylmethanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-(4-Methylbenzyl)piperidin-3-ylmethanone: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Methylbenzyl)piperidin-3-ylmethanone: can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and various functional groups.
Benzyl Substituted Compounds: Compounds with benzyl groups attached to different core structures.
The uniqueness of 1-(4-Methylbenzyl)piperidin-3-ylmethanone lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C18H26N2O |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-6-8-16(9-7-15)13-19-10-4-5-17(14-19)18(21)20-11-2-3-12-20/h6-9,17H,2-5,10-14H2,1H3 |
InChI Key |
OCFZAUQTDLXNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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